((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid
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Overview
Description
((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation reactions: These involve the combination of smaller molecules to form the larger complex structure.
Cyclization reactions: These are used to form the indole and thiazolidine rings present in the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of specific functional groups within the molecule.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar acetoacetate functional group.
Acetylacetone: Another compound with keto-enol tautomerism similar to ethyl acetoacetate.
Uniqueness
((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is unique due to its complex structure, which combines multiple functional groups and rings
Properties
CAS No. |
617696-50-1 |
---|---|
Molecular Formula |
C22H17N3O6S2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C22H17N3O6S2/c1-31-13-8-6-12(7-9-13)23-16(26)10-24-15-5-3-2-4-14(15)18(20(24)29)19-21(30)25(11-17(27)28)22(32)33-19/h2-9H,10-11H2,1H3,(H,23,26)(H,27,28)/b19-18- |
InChI Key |
KPQNRPKNLZCXLQ-HNENSFHCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(=O)O)/C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O |
Origin of Product |
United States |
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